molecular formula C22H25FN4O2 B586873 Toceranib-d8 CAS No. 1795134-78-9

Toceranib-d8

货号: B586873
CAS 编号: 1795134-78-9
分子量: 404.515
InChI 键: SRSGVKWWVXWSJT-XOHOATKISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Toceranib-d8 is a deuterium-labeled derivative of Toceranib, an orally active receptor tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toceranib. Toceranib itself is known for its antitumor and antiangiogenic activities, particularly in the treatment of canine mast cell tumors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Toceranib-d8 involves the incorporation of deuterium atoms into the molecular structure of Toceranib. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production methods are optimized for efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

Toceranib-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of this compound .

科学研究应用

Toceranib-d8 is widely used in scientific research for various applications, including:

作用机制

Toceranib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and KIT. These kinases play crucial roles in cell proliferation, survival, and angiogenesis. By inhibiting these targets, this compound can reduce tumor growth and angiogenesis, leading to its antitumor effects .

相似化合物的比较

Similar Compounds

Uniqueness of Toceranib-d8

This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling can provide valuable insights into the drug’s behavior in biological systems, making it a valuable tool in scientific research .

生物活性

Toceranib-d8, a deuterated form of toceranib phosphate (Palladia®), is a multitargeted receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary medicine for the treatment of various malignancies in dogs. This article delves into its biological activity, highlighting its mechanisms, efficacy in clinical cases, and comparative studies.

Toceranib functions as a competitive inhibitor of ATP, blocking the phosphorylation of several RTKs crucial for tumor growth and angiogenesis. The key targets include:

  • c-Kit : A receptor involved in cell proliferation and survival, particularly in mast cell tumors.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Plays a role in cell growth and division.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.

Toceranib exhibits potent inhibitory activity with Ki values of approximately 5 nM for PDGFR and 6 nM for VEGFR, demonstrating its effectiveness in curbing tumor progression through multiple pathways .

Summary of Clinical Findings

Toceranib has been evaluated in various studies focusing on its effectiveness against different tumor types in dogs. A retrospective analysis indicated that toceranib provided clinical benefit (CB) in 74% of dogs treated for solid tumors, including:

Tumor TypeTotal CasesComplete Response (CR)Partial Response (PR)Stable Disease (SD)
Anal Sac Adenocarcinoma320820
Metastatic Osteosarcoma230110
Thyroid Carcinoma15483
Head and Neck Carcinomas8152
Nasal Carcinomas7142

This data underscores the potential of toceranib as a viable treatment option across various malignancies .

Case Studies

  • Mast Cell Tumors : In a controlled study involving dogs with non-resectable Grade II and III mast cell tumors, toceranib demonstrated a response rate of 37.2% compared to 7.9% in the placebo group, indicating significant therapeutic efficacy .
  • Adjuvant Chemotherapy : A case report described an 11-year-old dog with combined hepatocellular-cholangiocarcinoma treated with toceranib at a dosage of 3.1 mg/kg , resulting in a partial response and no critical adverse effects over a follow-up period exceeding 23 months .
  • Gastrointestinal Stromal Tumor : A female English Springer Spaniel with extensive metastatic disease exhibited complete response after treatment with toceranib phosphate, despite lacking common c-Kit mutations .

Comparative Studies

In comparative studies assessing the efficacy of toceranib against other chemotherapeutic agents, it was found that:

  • Toceranib outperformed gemcitabine and carboplatin in vitro, demonstrating superior cancer cell-killing effects.
  • In combination therapies, such as with piroxicam or lomustine, toceranib showed promising results, suggesting it may enhance the overall therapeutic outcome when used alongside traditional chemotherapeutics .

属性

CAS 编号

1795134-78-9

分子式

C22H25FN4O2

分子量

404.515

IUPAC 名称

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2

InChI 键

SRSGVKWWVXWSJT-XOHOATKISA-N

SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

同义词

5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide;  5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。